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molecular formula C5H5IN2S B072567 4-Iodo-2-(methylthio)pyrimidine CAS No. 1122-74-3

4-Iodo-2-(methylthio)pyrimidine

Cat. No. B072567
M. Wt: 252.08 g/mol
InChI Key: SECBGKYJKCNDID-UHFFFAOYSA-N
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Patent
US08084395B2

Procedure details

50 g (0.31 mole) of 4-chloro-2-methylthiopyrimidine is solubilised in 300 mL of hydriodic acid at room temperature. The reaction mixture is stirred at room temperature for 8 hours. The reaction mixture is poured into 1.2 L of water and the pH adjusted to 8 with solid sodium bicarbonate. The mixture is extracted with dichloromethane and washed with sodium thiosulfate. After concentration the oily residue gives 74 g of 4-iodo-2-methylthiopyrimidine.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=1.O.C(=O)(O)[O-].[Na+].[IH:16]>>[I:16][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=NC(=NC=C1)SC
Step Two
Name
Quantity
1.2 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with dichloromethane
WASH
Type
WASH
Details
washed with sodium thiosulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration the oily residue

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
IC1=NC(=NC=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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